O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester
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Overview
Description
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester: is a complex organic compound used primarily in biochemical and proteomics research. It is characterized by its azido group, benzylidene protection, and Fmoc (fluorenylmethyloxycarbonyl) protection, making it a versatile intermediate in the synthesis of various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using benzylidene to form a benzylidene acetal.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, typically using sodium azide (NaN3) in an aprotic solvent like dimethylformamide (DMF).
Fmoc Protection: The serine residue is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Esterification: The final step involves esterification with tert-butyl alcohol under acidic conditions to form the tert-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo substitution reactions, particularly in click chemistry applications.
Deprotection Reactions: The benzylidene and Fmoc groups can be removed under specific conditions to yield the free hydroxyl and amino groups, respectively.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Fmoc-Cl: Used for Fmoc protection.
Diisopropylethylamine (DIPEA): Used as a base in Fmoc protection.
Tert-Butyl Alcohol: Used in esterification reactions
Major Products Formed
Deprotected Amino Acid: Upon removal of the Fmoc group.
Free Hydroxyl Compound: Upon removal of the benzylidene group.
Carboxylic Acid: Upon hydrolysis of the tert-butyl ester
Scientific Research Applications
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester: is widely used in:
Proteomics Research: As a building block for the synthesis of glycopeptides and glycoproteins.
Click Chemistry: The azido group makes it suitable for click chemistry applications, facilitating the conjugation of biomolecules.
Drug Development: Used in the synthesis of drug candidates and bioactive molecules.
Bioconjugation: Employed in the labeling and modification of proteins and other biomolecules
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Benzylidene Group: Protects hydroxyl groups, which can be selectively deprotected under acidic conditions
Comparison with Similar Compounds
Similar Compounds
- O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester
- O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-alanine tert-Butyl Ester
Uniqueness
The uniqueness of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester lies in its specific combination of protective groups and functional moieties, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl (2S)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42)/t26-,27+,28+,29+,30-,32-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYOABRVKHDUNV-WJYGJJSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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